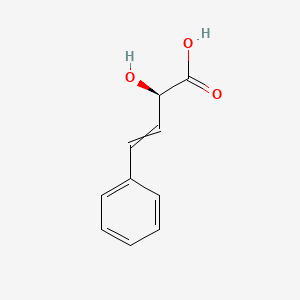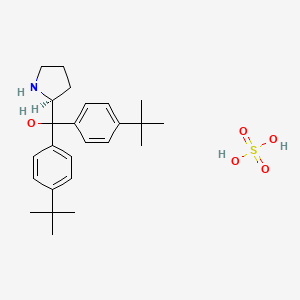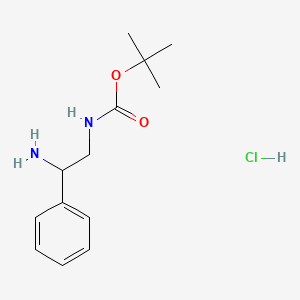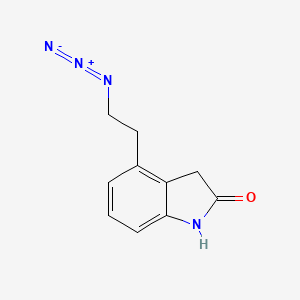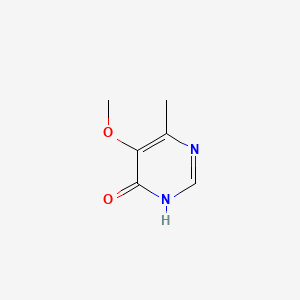
5-Methoxy-6-methylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-6-methylpyrimidin-4(1H)-one is a heterocyclic compound with the molecular formula C6H8N2O2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-methylpyrimidin-4(1H)-one can be achieved through several methods. One common approach involves the reaction of 4,6-dihydroxy-5-methoxypyrimidine sodium with phosphorus trichloride. The reaction is carried out by adding phosphorus trichloride to a reaction container, followed by the slow addition of 4,6-dihydroxy-5-methoxypyrimidine sodium. The mixture is then subjected to reflux at a temperature of 110-120°C for 2-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of phosphorus trichloride is preferred over phosphorus oxychloride due to its lower toxicity and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-6-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted pyrimidines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Methoxy-6-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interfering with pyrimidine metabolism, which is crucial for cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-4,6-dichloropyrimidine
- 5-Methoxy-6-methyl-2-thiopyrimidin-4-ol
- 5-Methoxy-6-methyl-2-aminopyrimidin-4-ol
Uniqueness
5-Methoxy-6-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
1751-29-7 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.142 |
Nombre IUPAC |
5-methoxy-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(10-2)6(9)8-3-7-4/h3H,1-2H3,(H,7,8,9) |
Clave InChI |
KBRCKQZOGXWOKH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N=CN1)OC |
Sinónimos |
4-Pyrimidinol, 5-methoxy-6-methyl- (7CI,8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel](/img/structure/B592424.png)
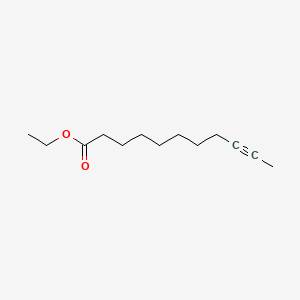
![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate](/img/structure/B592427.png)

